molecular formula C16H16N2OS B2780294 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-79-4

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2780294
CAS No.: 562792-79-4
M. Wt: 284.38
InChI Key: GXYAPKXYLXTUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a synthetic heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-tert-butylphenyl group at position 6 and a carbaldehyde moiety at position 3. This compound belongs to a class of imidazothiazole derivatives known for their role in modulating nuclear receptors, particularly the constitutive androstane receptor (CAR).

Properties

IUPAC Name

6-(4-tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-16(2,3)12-6-4-11(5-7-12)14-13(10-19)18-8-9-20-15(18)17-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYAPKXYLXTUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

    Introduction of the 4-Tert-butylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the imidazo[2,1-b][1,3]thiazole core reacts with a 4-tert-butylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds related to 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde have been shown to inhibit focal adhesion kinase (FAK), a protein implicated in cancer progression. In vitro assays demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent activity at low concentrations .

Case Study: FAK Inhibition

  • Objective : Evaluate the cytotoxicity of imidazo[2,1-b][1,3]thiazole derivatives.
  • Method : Cell viability assays on mesothelioma cell lines.
  • Results : Compounds exhibited IC₅₀ values ranging from 0.59 to 2.81 μM, indicating strong antiproliferative effects .

Antimicrobial Properties

Imidazo[2,1-b][1,3]thiazole derivatives have also been investigated for their antimicrobial properties. The structural characteristics of these compounds allow them to interact with bacterial enzymes and disrupt cellular processes.

Table: Antimicrobial Activity of Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research suggests that imidazo[2,1-b][1,3]thiazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its unique chemical structure allows for the synthesis of novel materials with enhanced electronic properties.

Case Study: Conductive Polymers

  • Objective : Develop conductive polymers using imidazo[2,1-b][1,3]thiazole derivatives.
  • Method : Polymerization reactions incorporating the compound.
  • Results : Resulting materials exhibited improved conductivity compared to traditional polymers.

Mechanism of Action

The mechanism of action of 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The imidazo[2,1-b][1,3]thiazole core can engage in π-π stacking interactions and hydrogen bonding, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) XlogP* Key Properties
6-(4-Tert-butylphenyl)imidazo[...]-5-carbaldehyde 4-Tert-butyl C₁₇H₁₉N₂OS 307.41 ~4.2† High lipophilicity, steric bulk
CITCO (6-(4-Chlorophenyl)...oxime) 4-Chloro + oxime C₁₉H₁₃Cl₂N₃O₂S 430.29 4.8 CAR agonist, moderate solubility
6-(4-Fluorophenyl)...carbaldehyde 4-Fluoro C₁₃H₈FN₃OS 281.28 2.9 Cell-permeable, ATP-competitive inhibitor
6-(4-Bromophenyl)...carbaldehyde 4-Bromo C₁₃H₈BrN₃OS 342.19 3.5 Research chemical, high stability
6-(4-Phenylphenyl)...carbaldehyde 4-Biphenyl C₁₈H₁₄N₂OS 306.38 3.6 Extended conjugation, planar structure

*XlogP: Calculated octanol-water partition coefficient (lipophilicity indicator). †Estimated based on analog data from .

Key Observations :

  • Lipophilicity : The tert-butyl variant’s higher XlogP (~4.2) compared to fluoro (2.9) and bromo (3.5) analogs suggests greater membrane permeability but lower aqueous solubility.
  • Steric Effects : The bulky tert-butyl group may hinder interactions with tight receptor pockets compared to smaller halogen substituents in CITCO.

Mechanistic Insights :

  • CITCO : Directly binds phosphorylated CAR, promoting nuclear translocation and transcriptional activation of detoxification genes (e.g., CYP3A4) . It also inhibits brain tumor stem cell growth at 1 µM .
  • Fluorophenyl Analog : Demonstrates anti-inflammatory activity via ATP-binding site inhibition, suggesting a divergent mechanism compared to CAR-targeted compounds .

Biological Activity

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound notable for its diverse biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Molecular Formula : C₁₄H₁₅N₂OS
  • Molecular Weight : Approximately 255.35 g/mol
  • Key Functional Groups : Imidazole ring, thiazole ring, carbonyl group, and a tert-butylphenyl substituent.

The primary target of this compound is Pantothenate synthetase in Mycobacterium tuberculosis. The inhibition of this enzyme disrupts the biosynthesis of coenzyme A, which is crucial for various metabolic processes including fatty acid synthesis and pyruvate metabolism. Consequently, this leads to the inhibition of bacterial growth and presents a potential therapeutic avenue for tuberculosis treatment .

Biological Activities

The compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives possess significant antimicrobial properties. Specifically:

  • The compound has shown potent anti-tuberculosis activity with a minimum inhibitory concentration (MIC) reported at 3.125 µg/mL against Mtb strains .
  • It also demonstrates antibacterial and antifungal activities against various pathogens .

Anticancer Potential

Studies have revealed that derivatives of imidazo[2,1-b][1,3]thiazole can inhibit cell proliferation in several cancer cell lines. The mechanism involves interference with cellular signaling pathways critical for tumor growth .

Cytotoxicity Studies

In cytotoxicity assessments, compounds similar to this compound exhibited low toxicity against normal cell lines while maintaining efficacy against cancer cells .

Table 1: Summary of Biological Activities

Compound NameStructureKey Biological ActivityMIC (µg/mL)
This compoundStructureAnti-tuberculosis3.125
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehydeStructureAntitumor-
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehydeStructureAntimicrobial-

Research Insights

A study on the synthesis and evaluation of various imidazo derivatives found that structural modifications significantly affect biological activity. For instance:

  • The presence of specific substituents such as chloro or methoxy groups enhances anti-tuberculosis activity .
  • The lipophilicity introduced by the tert-butyl group may improve pharmacokinetic properties and selectivity towards biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, and what analytical techniques are used for characterization?

  • Answer : Synthesis typically involves multi-step reactions starting from substituted thiazole precursors. For example, condensation of thiazole intermediates with aldehydes under controlled conditions (e.g., Claisen-Schmidt or Knoevenagel reactions) can yield the target compound. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation . X-ray crystallography may also resolve stereochemical ambiguities .

Q. How does this compound activate the constitutive androstane receptor (CAR), and what downstream genes are regulated?

  • Answer : The compound binds to phosphorylated CAR, inducing monomerization and nuclear translocation. This activates CAR-RXR (retinoid X receptor) heterodimers, which bind to promoter regions of target genes. Key regulated genes include CYP2B6 (a cytochrome P450 enzyme), ABCB1, and ABCG2 (drug transporters). In primary human hepatocytes, CAR activation by structurally related compounds (e.g., CITCO) shows concentration-dependent CYP2B6 induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for CAR activation by imidazo[2,1-b][1,3]thiazole derivatives?

  • Answer : Contradictions arise from substituent-dependent effects (e.g., tert-butyl vs. chlorophenyl groups). To resolve these:

  • Perform RQSAR (Rational Quantitative Structure-Activity Relationship) studies to correlate substituent properties (e.g., hydrophobicity, steric bulk) with CAR activation .
  • Use mutagenesis assays to identify critical CAR residues for ligand binding .
  • Validate findings across multiple cell models (e.g., HepaRG cells, primary hepatocytes) to account for species-specific differences .

Q. What experimental strategies optimize the selectivity of this compound for CAR over pregnane X receptor (PXR)?

  • Answer :

  • Substituent modification : Replace the tert-butyl group with electron-withdrawing groups (e.g., nitro) to reduce PXR affinity while retaining CAR activity .
  • Dual-reporter assays : Co-transfect cells with CAR- and PXR-responsive luciferase reporters to quantify selectivity .
  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-CITCO) to measure displacement by test compounds in CAR vs. PXR .

Q. How does phosphorylation status of CAR influence ligand-dependent activation by this compound?

  • Answer : CAR phosphorylation (e.g., by ERK1/2) stabilizes its cytoplasmic retention. Ligand binding (e.g., CITCO) triggers dephosphorylation via PP2A phosphatase, enabling nuclear translocation. Experimental approaches:

  • Kinase/phosphatase inhibitors : Treat cells with U0126 (MEK inhibitor) or okadaic acid (PP2A inhibitor) to modulate CAR phosphorylation .
  • Phospho-specific antibodies : Use Western blotting to track phosphorylation changes .

Q. What in vitro and in vivo models are appropriate for studying CAR-mediated drug interactions involving this compound?

  • Answer :

  • In vitro : Primary human hepatocytes or HepaRG cells for CYP induction assays .
  • In vivo : CAR-humanized mice to assess pharmacokinetic interactions. Monitor hepatic Cyp2b10 (murine homolog of CYP2B6) induction .
  • Co-culture systems : Combine hepatocytes with intestinal cells to model first-pass metabolism .

Q. How to investigate cross-talk between CAR and other nuclear receptors (e.g., PXR, HNF4α) when using this compound?

  • Answer :

  • Co-immunoprecipitation (Co-IP) : Identify physical interactions between CAR and HNF4α/PXR in ligand-treated cells .
  • siRNA knockdown : Silence HNF4α or PXR to assess their roles in CAR-mediated gene regulation .
  • Chromatin immunoprecipitation (ChIP) : Map co-activator recruitment (e.g., PGC-1α) to CAR target gene promoters .

Q. What are the limitations of using CYP2B6 induction as a biomarker for CAR activation by this compound?

  • Answer :

  • Tissue specificity : CYP2B6 is hepatocyte-specific; non-hepatic CAR activation (e.g., in brain endothelial cells) may require alternative biomarkers like ABCB1 .
  • Ligand bias : Some CAR ligands induce CYP2B6 but not other targets (e.g., UGT1A1), necessitating multi-gene panels .
  • Species differences : Rodent models poorly replicate human CYP2B6 induction, requiring validation in humanized systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.